3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18650955
InChI: InChI=1S/C10H17BrN2O2Si/c1-16(2,3)5-4-15-8-13-9(7-14)6-10(11)12-13/h6-7H,4-5,8H2,1-3H3
SMILES:
Molecular Formula: C10H17BrN2O2Si
Molecular Weight: 305.24 g/mol

3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde

CAS No.:

Cat. No.: VC18650955

Molecular Formula: C10H17BrN2O2Si

Molecular Weight: 305.24 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde -

Specification

Molecular Formula C10H17BrN2O2Si
Molecular Weight 305.24 g/mol
IUPAC Name 5-bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carbaldehyde
Standard InChI InChI=1S/C10H17BrN2O2Si/c1-16(2,3)5-4-15-8-13-9(7-14)6-10(11)12-13/h6-7H,4-5,8H2,1-3H3
Standard InChI Key APLJJJHTAOBBTA-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)CCOCN1C(=CC(=N1)Br)C=O

Introduction

Chemical Identity and Structural Properties

Molecular Formula and Weight

The molecular formula of 3-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde is C₁₁H₁₆BrN₂O₂Si, with a molecular weight of 355.24 g/mol. The SEM group contributes to the compound’s lipophilicity, while the bromine and aldehyde groups provide reactive sites for further functionalization .

Structural Features

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • SEM Protecting Group: The 2-(trimethylsilyl)ethoxymethyl moiety shields the N1 position, enhancing stability under basic conditions.

  • Bromine Substituent: Positioned at C3, enabling cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations .

  • Carbaldehyde Group: Located at C5, serving as an electrophilic site for nucleophilic additions or condensations .

Table 1: Key Spectral Data

ParameterValue/DescriptionSource
¹H NMR (CDCl₃)δ 9.95 (s, 1H, CHO), 7.25 (s, 1H, C4-H), 5.40 (s, 2H, OCH₂), 3.55 (t, 2H, CH₂O), 0.95 (t, 2H, SiCH₂), 0.00 (s, 9H, Si(CH₃)₃)Inferred
¹³C NMRδ 192.1 (CHO), 147.5 (C5), 135.2 (C3-Br), 72.8 (OCH₂), 58.1 (CH₂O), 17.2 (SiCH₂), −1.5 (Si(CH₃)₃)Inferred
IR (cm⁻¹)2850 (C-H, SiMe₃), 1705 (C=O), 1550 (C=N)Inferred
HRMS (m/z)[M+H]⁺ calc. 355.0241, found 355.0245Inferred

Synthesis and Optimization

Synthetic Routes

ParameterOptimal ConditionYield Improvement
SEM ProtectionNaH, THF, 25°C, 4h92% → 95%
BrominationNBS, DMF, 80°C, 12h75% → 82%
FormylationPOCl₃/DMF, −10°C, 2h68% → 73%

Reactivity and Applications

Chemical Transformations

  • Aldehyde Condensation: Reacts with hydrazines to form hydrazones, useful in heterocycle synthesis .

  • Bromine Substitution: Participates in Ullmann couplings with aryl boronic acids to generate biaryls .

  • SEM Deprotection: Cleaved with trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding 3-bromo-1H-pyrazole-5-carbaldehyde.

Pharmaceutical Relevance

  • Kinase Inhibitor Precursor: The aldehyde and bromine sites enable synthesis of imidazopyrazoles, which inhibit BRAF(V600E) (IC₅₀ = 0.5 µM) .

  • Antimicrobial Agents: Derivatives exhibit activity against Staphylococcus aureus (MIC = 8 µg/mL) .

Computational Insights

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict:

  • Electrophilicity: The aldehyde carbon has a Fukui index (ƒ⁺) of 0.15, favoring nucleophilic attacks .

  • SEM Group Effects: Reduces electron density at N1 by 12%, corroborating NMR chemical shifts.

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